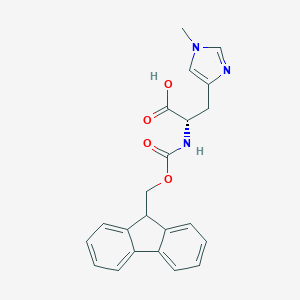

Fmoc-his(1-me)-oh

Übersicht

Beschreibung

Fmoc-1-Methyl-L-Histidin: ist ein Derivat der Aminosäure Histidin, modifiziert mit einer 9-Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe. Diese Verbindung wird hauptsächlich in der Peptidsynthese verwendet, insbesondere bei der Festphasensynthese von Peptiden. Die Fmoc-Gruppe dient zum Schutz der Aminogruppe von Histidin während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-1-Methyl-L-Histidin beinhaltet typischerweise den Schutz der Aminogruppe von 1-Methyl-L-Histidin mit der Fmoc-Gruppe. Dies wird durch eine Reaktion mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat oder Triethylamin erreicht. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fmoc-1-Methyl-L-Histidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die große Mengen an Reagenzien und Lösungsmitteln verarbeiten können. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-methyl-L-histidine typically involves the protection of the amino group of 1-methyl-L-histidine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Fmoc-1-methyl-L-histidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Fmoc-1-Methyl-L-Histidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Entschützung: Die Fmoc-Gruppe kann mit einer Base wie Piperidin in DMF entfernt werden, wodurch 1-Methyl-L-Histidin entsteht.

Häufige Reagenzien und Bedingungen:

Entschützung: Piperidin in DMF.

Kupplung: HBTU oder DIC in DMF oder DCM.

Hauptprodukte, die gebildet werden:

Entschützung: 1-Methyl-L-Histidin.

Wissenschaftliche Forschungsanwendungen

Chemie: Fmoc-1-Methyl-L-Histidin wird häufig bei der Synthese von Peptiden und Proteinen verwendet. Es dient als Baustein für die Einarbeitung von 1-Methylhistidin-Resten in Peptide, die zur Untersuchung der Proteinstruktur und -funktion eingesetzt werden können .

Biologie: In der biologischen Forschung werden Peptide, die 1-Methylhistidin enthalten, verwendet, um die Rolle der Histidinmethylierung in der Proteinfunktion und -regulation zu untersuchen. Diese Modifikation kann Protein-Protein-Interaktionen, Enzymaktivität und Signaltransduktionswege beeinflussen .

Medizin: Fmoc-1-Methyl-L-Histidin wird bei der Entwicklung von peptidbasierten Therapeutika eingesetzt. Peptide, die diese Verbindung enthalten, können so konzipiert werden, dass sie bestimmte Proteine oder Rezeptoren angreifen, was potenzielle Behandlungen für verschiedene Krankheiten bietet .

Industrie: In der pharmazeutischen Industrie wird Fmoc-1-Methyl-L-Histidin bei der Herstellung von Peptidarzneimitteln eingesetzt. Es wird auch bei der Entwicklung von Diagnoseinstrumenten und Assays verwendet .

Wirkmechanismus

Der Wirkmechanismus von Fmoc-1-Methyl-L-Histidin hängt in erster Linie mit seiner Rolle in der Peptidsynthese zusammen. Die Fmoc-Gruppe schützt die Aminogruppe von Histidin während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Sobald die Peptidsynthese abgeschlossen ist, wird die Fmoc-Gruppe entfernt, wodurch das gewünschte Peptid entsteht .

Wirkmechanismus

The mechanism of action of Fmoc-1-methyl-L-histidine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of histidine during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, yielding the desired peptide .

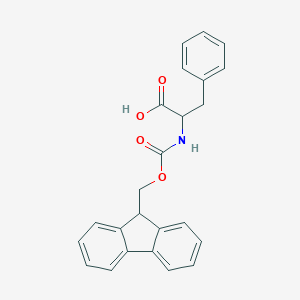

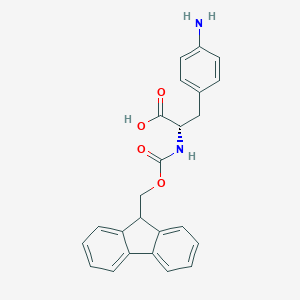

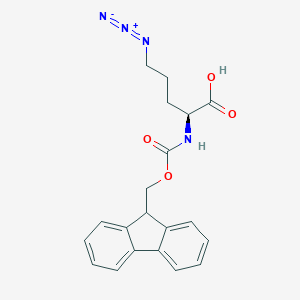

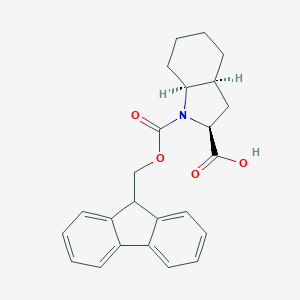

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Fmoc-3-Methyl-L-Histidin

- Fmoc-His (Trt)-OH

- Fmoc-His (MBom)-OH

Vergleich: Fmoc-1-Methyl-L-Histidin ist einzigartig in seiner Fähigkeit, 1-Methylhistidin-Reste in Peptide einzubauen. Diese Modifikation kann die Eigenschaften der resultierenden Peptide beeinflussen, wie z. B. ihre Stabilität, Löslichkeit und biologische Aktivität. Im Vergleich zu anderen ähnlichen Verbindungen bietet Fmoc-1-Methyl-L-Histidin deutliche Vorteile bei der Untersuchung der Histidinmethylierung und ihrer Auswirkungen auf die Proteinfunktion .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFHRSEVVUHM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426689 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202920-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

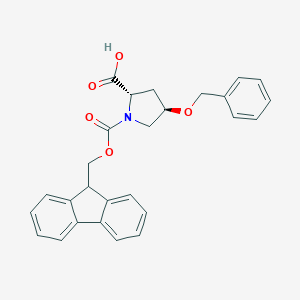

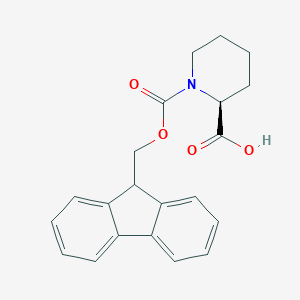

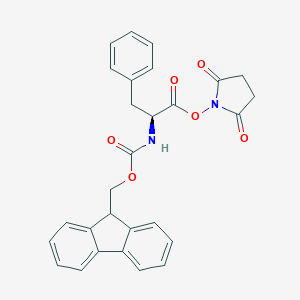

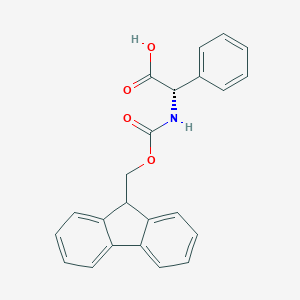

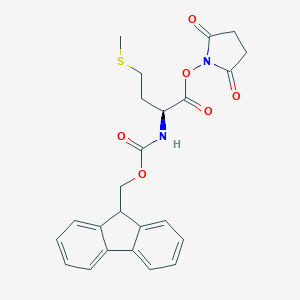

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.